molecular formula C18H13ClF3NO B11573210 1-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethanone

1-[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethanone

Cat. No.: B11573210
M. Wt: 351.7 g/mol
InChI Key: NSFMPXIMRSLCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and functional group modifications. For instance, the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours, can yield the desired indole product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, indole derivatives are known to interact with multiple receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(4-CHLOROPHENYL)METHYL]-2-METHYL-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE stands out due to its trifluoromethyl group, which can enhance its metabolic stability and bioavailability. This unique structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H13ClF3NO

Molecular Weight

351.7 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C18H13ClF3NO/c1-11-16(17(24)18(20,21)22)14-4-2-3-5-15(14)23(11)10-12-6-8-13(19)9-7-12/h2-9H,10H2,1H3

InChI Key

NSFMPXIMRSLCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.